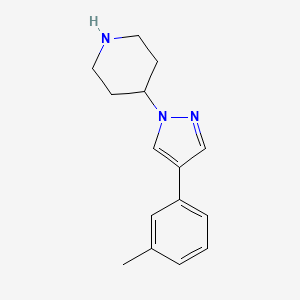

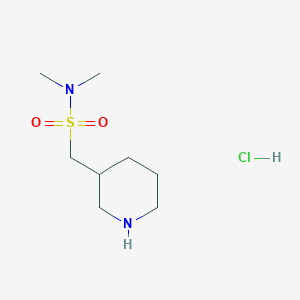

4-(4-m-Tolylpyrazol-1-yl)-piperidine

Übersicht

Beschreibung

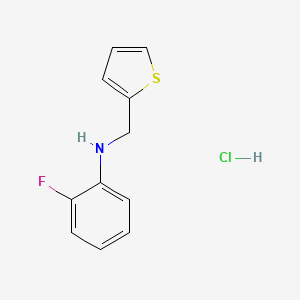

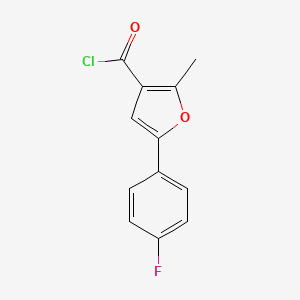

4-(4-m-Tolylpyrazol-1-yl)-piperidine is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that is capable of being used as a building block for a wide range of organic molecules. The compound is also known as 4-MTP and is a derivative of piperidine. It is used in a variety of scientific research applications due to its versatile structure, which can be modified to suit the needs of the researcher.

Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV Inhibitors

The compound 4-(4-m-Tolylpyrazol-1-yl)-piperidine, due to its structural features, may find applications similar to those of dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors are significant in the treatment of type 2 diabetes mellitus (T2DM) as they prevent the inactivation of incretin hormones, thereby promoting insulin secretion. The literature reveals a variety of structural groups, including piperidines, among others, as potent DPP IV inhibitors. The quest for new DPP IV inhibitors is intense, given the importance of managing T2DM effectively and the potential long-term side effects of currently marketed compounds Laura Mendieta, T. Tarragó, E. Giralt, 2011.

Cytochrome P450 Isoforms Inhibition

Another potential application is related to the inhibition of cytochrome P450 (CYP) isoforms, which is critical for assessing drug-drug interactions (DDIs). Chemical inhibitors, including piperidine derivatives, can provide selective inhibition of specific CYP isoforms, facilitating the prediction and management of DDIs in clinical settings. These inhibitors are crucial for deciphering the specific contributions of various CYP isoforms to the metabolism of drugs S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011.

DNA Minor Groove Binding

Compounds similar to 4-(4-m-Tolylpyrazol-1-yl)-piperidine may also be explored for their potential as DNA minor groove binders, akin to Hoechst 33258 and its analogues. These compounds are known to bind to the minor groove of DNA with specificity for AT-rich sequences and have found applications ranging from fluorescent DNA staining to radioprotectors and topoisomerase inhibitors. This indicates a potential for the compound to be used in drug design targeting DNA interactions U. Issar, R. Kakkar, 2013.

Piperidine Alkaloids in Drug Design

The structural moiety of piperidine, as found in 4-(4-m-Tolylpyrazol-1-yl)-piperidine, is a key component in the design of new therapeutic agents due to its broad pharmacological applications. Piperidine alkaloids, extracted from plants like those in the Pinus genus, have shown a variety of clinical applications, including neuroprotective and anti-inflammatory effects. The exploration of piperidine derivatives continues to yield new therapeutic profiles, underscoring the importance of this structure in medicinal chemistry L. Singh, A. Upadhyay, P. Dixit, et al., 2021.

Eigenschaften

IUPAC Name |

4-[4-(3-methylphenyl)pyrazol-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-12-3-2-4-13(9-12)14-10-17-18(11-14)15-5-7-16-8-6-15/h2-4,9-11,15-16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGSKUSMLPAUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN(N=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-m-Tolylpyrazol-1-yl)-piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

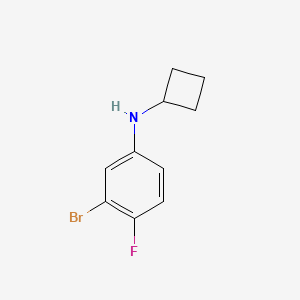

![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)

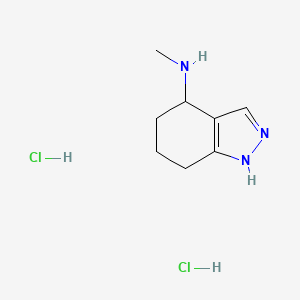

![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)

![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)